molecular formula C22H28N4O3 B2599466 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide CAS No. 899729-51-2

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide

Cat. No.: B2599466
CAS No.: 899729-51-2
M. Wt: 396.491
InChI Key: QELKXHKHHJSRFW-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide is a synthetic organic compound characterized by an oxalamide backbone (N2-phenyloxalamide) linked to a morpholinoethyl group and a 4-(dimethylamino)phenyl substituent. Its structure combines aromatic, tertiary amine, and heterocyclic moieties, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-25(2)19-10-8-17(9-11-19)20(26-12-14-29-15-13-26)16-23-21(27)22(28)24-18-6-4-3-5-7-18/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELKXHKHHJSRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophiles or electrophiles involved.

Scientific Research Applications

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

Structure : Features a phthalimide core with a chlorine substituent and an N-phenyl group (Fig. 1, ).
Key Differences :

  • Core Structure : Phthalimide (cyclic imide) vs. oxalamide (linear amide).
  • Substituents: Chlorine vs. dimethylamino and morpholino groups.
  • Applications : Used in polymer synthesis (e.g., polyimides) . The target compound’s oxalamide backbone may offer greater flexibility for functionalization compared to the rigid phthalimide ring.

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

Structure : Contains a 1,3-dioxoisoindolinyl group, a sulfamoylphenyl substituent, and a pyridine ring ().
Key Differences :

  • Functional Groups: Sulfamoyl and pyridine vs. morpholino and dimethylamino.
  • Molecular Weight : 493.53 g/mol () vs. estimated ~450–500 g/mol for the target compound.
  • Solubility: The sulfamoyl group may enhance aqueous solubility compared to the morpholinoethyl group, which is moderately polar but bulkier .

Tolyfluanid and Dichlofluanid

Structure: Sulfonyl-containing pesticides with dimethylamino groups (). Key Differences:

  • Core Functionality : Sulfonamide vs. oxalamide.
  • Biological Activity: Tolyfluanid/dichlofluanid act as fungicides, whereas the target compound’s morpholino and aromatic groups suggest possible CNS or kinase-targeting applications.
  • Reactivity: The dimethylamino group in pesticides interacts with fungal enzymes, while the target’s morpholinoethyl group may influence blood-brain barrier penetration .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications
N1-(2-(4-(Dimethylamino)phenyl)-...oxalamide Oxalamide Morpholinoethyl, dimethylaminophenyl ~450–500 (estimated) Hypothesized: Drug design
3-Chloro-N-phenyl-phthalimide Phthalimide Chlorine, N-phenyl ~257.67 Polymer synthesis
2-(1,3-Dioxoisoindolin-2-yl)-...pentanamide 1,3-Dioxoisoindolinyl Sulfamoylphenyl, pyridine 493.53 Unspecified (amide derivative)
Tolyfluanid Sulfonamide Dimethylamino, fluorine ~347.23 Fungicide

Research Findings and Implications

  • Synthetic Flexibility : The oxalamide backbone allows modular substitution, unlike rigid phthalimides or sulfonamides. This could enable tailored interactions in drug-receptor binding .
  • Bioactivity Potential: The morpholino group’s polarity and dimethylamino’s basicity may enhance solubility and membrane permeability compared to sulfamoyl or chlorine-containing analogs .
  • Limitations: No direct pharmacological data for the target compound exists in the provided evidence; further experimental validation is required.

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